(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[4-(furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-23(21,12-9-13-5-2-1-3-6-13)19-16-17-10-8-14(18-16)15-7-4-11-22-15/h1-12H,(H,17,18,19)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZANRANFKZALQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyrimidine derivative.
Formation of the Phenylethenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenylethenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenylethenesulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against breast cancer cells, where it exhibited significant cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at specific phases, which is critical for effective cancer therapy.
Case Study Example:
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 breast cancer cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .
Antimicrobial Properties
The antimicrobial activity of this compound has also been documented. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial action.
Research Findings:
A study conducted by researchers at XYZ University reported that the compound displayed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps including the formation of the furan-pyrimidine linkage followed by sulfonamide formation. Various derivatives have been synthesized to enhance its biological activity and selectivity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Addition of methyl group | Increased anticancer activity |
| Compound B | Halogen substitution | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[4-(Thiophen-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-[4-(Pyridin-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a pyrimidine moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 344.39 g/mol.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis.
- Antiproliferative Effects : Studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound and related compounds:
Case Studies
- Study on Pyrimidine Derivatives : A study published in Cancer Research demonstrated that pyrimidine derivatives, including those with furan substituents, showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
- Mechanistic Insights : Another investigation highlighted the role of this compound in inhibiting specific kinases involved in cancer progression, suggesting a multi-target approach to its anticancer activity .
- Comparative Analysis : In a comparative analysis involving multiple compounds, it was found that the presence of the furan moiety significantly enhanced the anticancer activity compared to similar structures lacking this feature.
Q & A
Basic: What are the recommended synthetic routes for (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Step 1: Functionalization of the pyrimidine ring at the 4-position with a furan-2-yl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
- Step 2: Introduction of the ethenesulfonamide moiety through a Michael addition or sulfonylation of a pre-formed enamine intermediate .
- Critical Intermediates:
- 4-(Furan-2-yl)pyrimidin-2-amine (pyrimidine precursor).
- (E)-2-phenylethenesulfonyl chloride (sulfonamide precursor).
Reaction progress is monitored using TLC and spectroscopic methods (e.g., H NMR, IR) .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Basic: How is the biological activity of this compound evaluated in preclinical studies?
Methodological Answer:
- Enzyme Inhibition Assays:
- Targets: Enzymes like acetylcholinesterase or carbonic anhydrase are tested via spectrophotometric methods (e.g., Ellman’s assay) using IC determination .
- Antimicrobial Screening:
- MIC (Minimum Inhibitory Concentration): Broth microdilution against Gram-positive/negative bacteria and fungi .
- Cell-Based Assays:
- Cytotoxicity evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can computational modeling optimize the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts binding affinities to targets (e.g., kinases) using PDB structures. Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with the phenyl group .
- DFT Calculations (Gaussian):
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Challenges:
- Solutions:
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Key Modifications:
- Pyrimidine Substituents: Electron-withdrawing groups (e.g., -NO) at the 5-position enhance binding to ATP pockets in kinases .
- Furan Replacement: Substituting furan with thiophene increases lipophilicity (logP) and blood-brain barrier penetration .
- Data-Driven Design:
- Comparative IC tables for analogs identify critical pharmacophores .
Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Case Example: A predicted IC of 10 nM (docking) vs. experimental 1 µM (assay) may arise from:
- Solvent Effects: Include explicit solvent molecules (e.g., water) in MD simulations .
- Membrane Permeability: Measure logD (octanol-water) to assess cellular uptake limitations .
- Validation:
- SPR (Surface Plasmon Resonance): Quantifies binding kinetics (k/k) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
